Ethoduomeen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoduomeen is a class of ethoxylated amines, specifically ethoxylated tallow propylene diamines. These compounds are known for their surfactant properties and are widely used in various industrial applications, including as corrosion inhibitors, emulsifiers, and dispersing agents .
Vorbereitungsmethoden
Ethoduomeen compounds are synthesized through the ethoxylation of tallow amines. The process involves the reaction of tallow amines with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene oxide to tallow amine .
Analyse Chemischer Reaktionen
Ethoduomeen compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethoxylated amines back to their parent amines.
Wissenschaftliche Forschungsanwendungen
Ethoduomeen compounds have a wide range of applications in scientific research:
Chemistry: They are used as surfactants and emulsifiers in various chemical processes.
Biology: this compound compounds are used in the formulation of biological buffers and as stabilizers for enzymes and proteins.
Medicine: These compounds are explored for their potential use in drug delivery systems due to their ability to form micelles and encapsulate hydrophobic drugs.
Industry: This compound compounds are widely used as corrosion inhibitors in the oil and gas industry, as well as in the formulation of cleaning agents and detergents
Wirkmechanismus
The mechanism of action of Ethoduomeen compounds primarily involves their surfactant properties. They reduce the surface tension of liquids, allowing for better mixing and dispersion of different phases. In corrosion inhibition, this compound compounds form a protective film on metal surfaces, preventing the interaction of corrosive agents with the metal .
Vergleich Mit ähnlichen Verbindungen
Ethoduomeen compounds can be compared with other ethoxylated amines, such as:
Ethomeen: Similar to this compound but with different alkyl chain lengths and degrees of ethoxylation.
Duomeen: Another class of ethoxylated amines with different structural properties.
Arquad: Quaternary ammonium compounds with surfactant properties. This compound compounds are unique due to their specific ethoxylation patterns and the use of tallow amines, which provide distinct hydrophobic and hydrophilic balance
Eigenschaften
CAS-Nummer |
53224-67-2 |
---|---|
Molekularformel |
C24H31NO2 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(3E,17S)-13-methyl-3-phenoxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H31NO2/c1-24-14-13-20-19-10-8-17(25-27-18-5-3-2-4-6-18)15-16(19)7-9-21(20)22(24)11-12-23(24)26/h2-6,15,19-23,26H,7-14H2,1H3/b25-17+/t19?,20?,21?,22?,23-,24?/m0/s1 |
InChI-Schlüssel |
LRXKTQOYKAJOCR-VDKSZTARSA-N |
Isomerische SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=C5)/CCC34 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=C5)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.